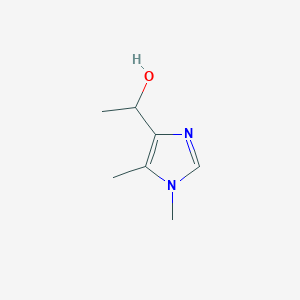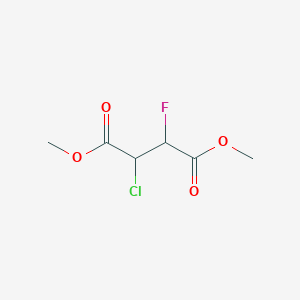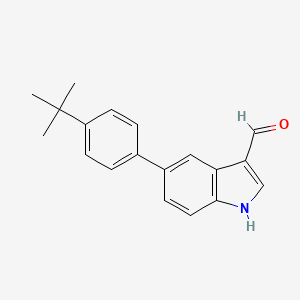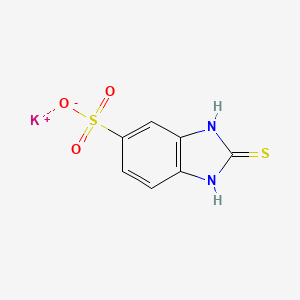
Methyl 3-amino-4-(3-nitrophenyl)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-4-(3-nitrophenyl)thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing sulfur, and they are known for their diverse applications in medicinal chemistry, material science, and organic synthesis . This specific compound is characterized by the presence of an amino group, a nitrophenyl group, and a carboxylate ester, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-(3-nitrophenyl)thiophene-2-carboxylate typically involves the condensation of 3-nitrobenzaldehyde with thiophene derivatives under specific conditions. One common method includes the use of a catalyst such as copper(I) chloride to facilitate the reaction between 3-amino thiophene and methyl chloroformate . The reaction conditions, including temperature and time, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are used to obtain the final product with the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-amino-4-(3-nitrophenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxylate ester can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used as reducing agents.
Substitution: Ammonia or primary amines can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of amides or other substituted products.
Wissenschaftliche Forschungsanwendungen
Methyl 3-amino-4-(3-nitrophenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 3-amino-4-(3-nitrophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and nitrophenyl groups allow the compound to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate: Similar structure with an ethoxyphenyl group instead of a nitrophenyl group.
3-Amino-5-(4-nitrophenyl)thiophene-2-carboxylate: Similar structure but without the methyl ester group.
Uniqueness: Methyl 3-amino-4-(3-nitrophenyl)thiophene-2-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various chemical reactions and applications in different fields.
Eigenschaften
Molekularformel |
C12H10N2O4S |
|---|---|
Molekulargewicht |
278.29 g/mol |
IUPAC-Name |
methyl 3-amino-4-(3-nitrophenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C12H10N2O4S/c1-18-12(15)11-10(13)9(6-19-11)7-3-2-4-8(5-7)14(16)17/h2-6H,13H2,1H3 |
InChI-Schlüssel |
RUWJAOCABCPNLN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=CS1)C2=CC(=CC=C2)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sodium [1,1'-biphenyl]-2-sulfonate](/img/structure/B12859821.png)




![Ethyl 8-bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12859864.png)
![4-Chloro-2-(methylthio)benzo[d]oxazole](/img/structure/B12859866.png)


![Methyl 3-(3-cyanophenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B12859889.png)
![2-Bromonaphtho[2,1-d]oxazole](/img/structure/B12859899.png)


